CAY10514

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

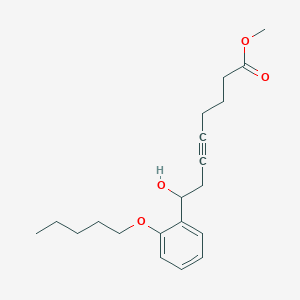

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

methyl 8-hydroxy-8-(2-pentoxyphenyl)oct-5-ynoate |

InChI |

InChI=1S/C20H28O4/c1-3-4-11-16-24-19-14-10-9-12-17(19)18(21)13-7-5-6-8-15-20(22)23-2/h9-10,12,14,18,21H,3-4,6,8,11,13,15-16H2,1-2H3 |

InChI Key |

ZQRYAWVNSTVEIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C(CC#CCCCC(=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

CAY10514: A Technical Guide for Researchers on a Dual PPARα/γ Agonist

For researchers, scientists, and drug development professionals, CAY10514 presents a valuable tool for investigating the intricate roles of Peroxisome Proliferator-Activated Receptors (PPARs) in metabolic diseases and beyond. This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental applications, and the underlying signaling pathways.

This compound is a synthetic, aromatic analog of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) that functions as a potent dual agonist for both PPARα and PPARγ. Its ability to activate both of these nuclear receptors simultaneously makes it a subject of significant interest in research focused on type 2 diabetes, obesity, and other metabolic disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating a clear comparison of its activity on the two PPAR subtypes.

| Parameter | PPARα | PPARγ | Reference |

| EC50 | 0.173 µM | 0.642 µM | [1] |

EC50 (Half-maximal effective concentration): The concentration of this compound required to elicit a half-maximal response from the respective PPAR receptor.

Mechanism of Action: The PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in the regulation of glucose and lipid metabolism. There are three main isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ. This compound specifically targets PPARα and PPARγ.

Upon activation by a ligand such as this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes involved in various metabolic processes.

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation leads to:

-

Increased fatty acid uptake and oxidation.

-

Reduced triglyceride levels.

-

Modulation of inflammation.

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis and insulin sensitivity. Its activation results in:

-

Enhanced glucose uptake in peripheral tissues.

-

Improved insulin sensitivity.

-

Differentiation of pre-adipocytes into mature fat cells.

The dual agonism of this compound allows for the simultaneous activation of both these pathways, offering a multi-faceted approach to studying metabolic regulation.

Experimental Protocols

Detailed methodologies for key experiments involving PPAR agonists like this compound are provided below. These protocols serve as a foundation for researchers to design and execute their studies.

Cell-Based Reporter Gene Assay for PPARα/γ Activation

This assay is a standard method to quantify the ability of a compound to activate PPARα or PPARγ in a cellular context.

Objective: To determine the EC50 value of this compound for PPARα and PPARγ.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for a GAL4-PPARα-LBD or GAL4-PPARγ-LBD fusion protein.

-

Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.

-

Control plasmid expressing Renilla luciferase (for normalization).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Transfection reagent.

-

This compound.

-

Luciferase assay system.

-

Luminometer.

Methodology:

-

Cell Culture: Maintain HEK293T cells in standard growth medium.

-

Transfection: Co-transfect the cells with the appropriate GAL4-PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, treat the cells with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for an additional 24 hours.

-

Cell Lysis: Lyse the cells to release the expressed luciferase enzymes.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is used to measure the change in the expression of PPAR target genes following treatment with this compound.

Objective: To quantify the induction of PPARα and PPARγ target gene expression by this compound.

Materials:

-

Relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ).

-

This compound.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ) and a housekeeping gene (e.g., GAPDH).

-

qPCR instrument.

Methodology:

-

Cell Treatment: Treat the cells with this compound at a desired concentration for a specific time period (e.g., 24 hours). Include a vehicle-treated control group.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in target gene expression in this compound-treated cells relative to the vehicle-treated control, normalized to the housekeeping gene.

In Vivo Studies in Animal Models of Metabolic Disease

Objective: To evaluate the effect of this compound on glucose tolerance and lipid profiles in a diabetic animal model.

Materials:

-

Zucker diabetic fatty (ZDF) rats.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Glucometer and test strips.

-

Equipment for blood collection.

-

Assay kits for measuring plasma insulin, triglycerides, and cholesterol.

Methodology:

-

Animal Acclimation: Acclimate the ZDF rats to the housing conditions for at least one week.

-

Grouping and Treatment: Randomly assign the animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer the treatment daily via oral gavage for a specified duration (e.g., 4 weeks).

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose bolus orally and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Blood and Tissue Collection: At the end of the study, collect blood samples for the analysis of plasma insulin, triglycerides, and cholesterol. Tissues such as the liver and adipose tissue can also be collected for further analysis (e.g., gene expression, histology).

-

Data Analysis: Analyze the data for significant differences between the treatment groups. For the OGTT, calculate the area under the curve (AUC) for glucose.

Conclusion

This compound serves as a potent and valuable research tool for dissecting the complex and interconnected roles of PPARα and PPARγ in metabolic health and disease. Its dual agonist activity provides a unique opportunity to explore the synergistic effects of activating both pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and conduct rigorous investigations into the therapeutic potential of dual PPARα/γ agonism. As with any research compound, careful experimental design, appropriate controls, and thorough data analysis are paramount to obtaining meaningful and reproducible results.

References

The Use of JWH 398-d9 as an Internal Standard for the Quantitative Analysis of JWH 398 by Gas Chromatography-Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of JWH 398-d9 as an internal standard for the precise quantification of the synthetic cannabinoid JWH 398 using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results in forensic toxicology, clinical chemistry, and drug development, as it effectively compensates for variations in sample preparation and instrument response.

Introduction to JWH 398 and the Role of Internal Standards

JWH 398 is a potent synthetic cannabinoid belonging to the naphthoylindole family.[1] Like other compounds in this class, it acts as a full agonist at the CB1 and CB2 cannabinoid receptors, producing psychoactive effects similar to or more intense than Δ9-tetrahydrocannabinol (THC), the primary active component of cannabis.[2] The clandestine nature of its production and its variable concentrations in "herbal incense" products necessitate reliable analytical methods for its detection and quantification.[3]

Quantitative analysis by GC-MS is susceptible to various sources of error, including sample loss during extraction and derivatization, as well as fluctuations in injection volume and instrument sensitivity. An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. A stable isotope-labeled internal standard, such as JWH 398-d9, is the gold standard for this purpose. It co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation, thereby providing a reliable reference for quantification.

Physicochemical Properties of JWH 398 and JWH 398-d9

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

| Property | JWH 398 | JWH 398-d9 |

| Formal Name | (4-chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone | (4-chloro-1-naphthalenyl)(1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)-methanone[4] |

| Chemical Formula | C₂₄H₂₂ClNO | C₂₄H₁₃D₉ClNO[4] |

| Formula Weight | 375.9 | 385.0[4] |

| Purity | ≥98% (typical) | ≥98% (for the unlabeled analog)[4] |

| Deuterium Incorporation | N/A | ≥99% deuterated forms (d₁-d₉); ≤1% d₀[4] |

| Appearance | Crystalline solid (typical) | Provided as a solution in methanol[4] |

Table 1: Physicochemical properties of JWH 398 and its deuterated internal standard, JWH 398-d9.

Experimental Protocol: Quantitative Analysis of JWH 398 in Herbal Matrices by GC-MS

The following protocol outlines a general procedure for the extraction and quantitative analysis of JWH 398 from a complex botanical matrix using JWH 398-d9 as an internal standard. This method is based on established protocols for the analysis of synthetic cannabinoids in similar matrices.[3]

Materials and Reagents

-

JWH 398 analytical standard

-

JWH 398-d9 internal standard solution (e.g., 100 µg/mL in methanol)[4]

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Homogenizer or grinder

-

Centrifuge

-

GC-MS system with a triple quadrupole or single quadrupole mass spectrometer

Sample Preparation and Extraction

-

Homogenization: A representative sample of the herbal material (typically 50-100 mg) is accurately weighed and homogenized to a fine powder to ensure uniformity.

-

Fortification with Internal Standard: An appropriate volume of the JWH 398-d9 internal standard solution is added to the homogenized sample to achieve a final concentration within the linear range of the calibration curve (e.g., 100 ng/mL).

-

Extraction: The fortified sample is extracted with a suitable solvent, such as methanol or a chloroform:methanol mixture. This is typically performed by vortexing and sonication, followed by centrifugation to pellet the solid material.

-

Solvent Evaporation: The supernatant is carefully transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

-

Reconstitution: The dried extract is reconstituted in a small, precise volume of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of synthetic cannabinoids. Optimization may be required for specific instrumentation.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 150 °C, hold 1 min, ramp to 300 °C at 20 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole MS or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Suggested GC-MS parameters for the analysis of JWH 398.

Mass Spectrometry and Fragmentation

In the absence of a publicly available EI mass spectrum for JWH 398-d9, the mass transitions for the internal standard are inferred based on the known transitions for JWH 398 and the +9 Da mass shift from the deuterium labeling. The primary fragmentation of naphthoylindoles in EI-MS typically involves cleavage at the carbonyl bridge.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| JWH 398 | 318 | 189 | 23 |

| JWH 398-d9 (inferred) | 327 | 189 | 23 |

Table 3: Multiple Reaction Monitoring (MRM) transitions for JWH 398 and inferred transitions for JWH 398-d9. The precursor ion for JWH 398 is based on published data, and the product ion corresponds to the 4-chloronaphthoyl fragment.[3]

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using standards of known JWH 398 concentrations, each fortified with a constant amount of the JWH 398-d9 internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of JWH 398 in unknown samples is then determined from this calibration curve.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical results. Key validation parameters include:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative standard deviation (RSD) ≤ 15% |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and IS |

| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | Assessed by comparing the response of the analyte in a standard solution to its response in a matrix extract |

Table 4: Key parameters for the validation of a quantitative GC-MS method.

Conclusion

The use of JWH 398-d9 as an internal standard is essential for the accurate and precise quantification of JWH 398 by GC-MS. Its chemical similarity to the analyte ensures that it behaves comparably during sample preparation and analysis, thereby correcting for potential variations and improving the overall reliability of the results. The methodologies and data presented in this guide provide a robust framework for researchers and analytical scientists to develop and validate methods for the detection and quantification of this potent synthetic cannabinoid.

References

CAY10514: An In-Depth Technical Guide for Researchers

For research use only. Not for human or veterinary use.

This technical guide provides comprehensive information on CAY10514, a dual agonist of peroxisome proliferator-activated receptor α (PPARα) and PPARγ. Targeted at researchers, scientists, and drug development professionals, this document outlines the compound's technical specifications, biological activity, and handling instructions, alongside detailed experimental context from peer-reviewed literature.

Product Information

This compound is supplied by Cayman Chemical. It is an aromatic analog of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE).

Chemical and Physical Properties

| Property | Value |

| Supplied As | A solution in methyl acetate |

| Storage | -20°C |

| Stability | At least one year |

| Solubility (Ethanol) | Approximately 30 mg/mL |

| Solubility (DMSO) | Approximately 30 mg/mL |

| Solubility (DMF) | Approximately 30 mg/mL |

| Aqueous Solubility | Sparingly soluble in aqueous buffers. For maximum solubility, dilute the methyl acetate solution with the aqueous buffer of choice. In a 1:3 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.25 mg/mL. Aqueous solutions are not recommended for storage for more than one day. |

Biological Activity

This compound functions as a dual agonist for PPARα and PPARγ, two key nuclear receptors involved in the regulation of lipid and glucose metabolism.[1] The activation of these receptors plays a crucial role in various physiological processes, making them attractive therapeutic targets for metabolic diseases.

| Target | EC₅₀ Value |

| PPARα | 0.173 µM |

| PPARγ | 0.642 µM |

Supplier Information

-

Primary Supplier: Cayman Chemical

-

Contact Information: Available on the Cayman Chemical website.

-

Product Inquiries: For quotes, availability, and technical support, please contact Cayman Chemical directly.

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Avoid direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store at -20°C in the original container. Keep tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Mechanism of Action: PPARα and PPARγ Signaling

This compound exerts its biological effects by activating both PPARα and PPARγ. These receptors, upon ligand binding, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Activation of PPARα is primarily associated with the regulation of fatty acid catabolism, while PPARγ activation is a key regulator of adipogenesis and insulin sensitivity.

Experimental Protocols

The following experimental methodologies are based on the synthesis and biological evaluation of this compound as described in the primary literature.

General Synthesis Workflow

The synthesis of this compound and its analogs involves a multi-step organic synthesis process. A generalized workflow is depicted below. For specific reaction conditions, reagents, and purification methods, it is imperative to consult the original publication by Caijo, F., et al.

Biological Evaluation: PPAR Activation Assay

The activity of this compound as a PPAR agonist can be determined using a cell-based transactivation assay.

Objective: To quantify the dose-dependent activation of PPARα and PPARγ by this compound.

Materials:

-

Mammalian cell line (e.g., HEK293, CHO)

-

Expression vectors for full-length human PPARα and PPARγ

-

Reporter vector containing a PPRE driving the expression of a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Positive control agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

-

Luciferase assay system

-

Luminometer

Methodology:

-

Cell Culture: Maintain the chosen cell line in appropriate culture conditions.

-

Transfection: Co-transfect the cells with the PPAR expression vector, the PPRE-reporter vector, and a control vector for normalization (e.g., β-galactosidase).

-

Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of this compound, a positive control, or vehicle control.

-

Incubation: Incubate the cells with the compounds for a defined period (e.g., 18-24 hours).

-

Cell Lysis: Lyse the cells to release the cellular contents, including the reporter enzyme.

-

Reporter Assay: Measure the activity of the reporter enzyme (e.g., luciferase activity) using a luminometer. Normalize the reporter activity to the control vector expression.

-

Data Analysis: Plot the normalized reporter activity against the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ value.

Certificate of Analysis (CoA)

A Certificate of Analysis is a batch-specific document that provides detailed quality control data. While a generic CoA is not available, a typical CoA for a chemical compound like this compound would include:

-

Product Name and Catalog Number: this compound

-

Lot Number: A unique identifier for the specific production batch.

-

Appearance: Visual description of the product (e.g., a clear, colorless solution).

-

Purity: Determined by an analytical method such as HPLC or GC-MS.

-

Identity: Confirmed by methods like ¹H-NMR or Mass Spectrometry.

-

Concentration: The concentration of the compound in the supplied solution.

-

Date of Analysis and Release Date.

To obtain a CoA for a specific lot of this compound, please contact the supplier with the relevant lot number.

References

The Role of Deuterated JWH-398 in Advanced Cannabinoid Analysis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated JWH-398 as an internal standard in the quantitative analysis of synthetic cannabinoids. JWH-398, a member of the naphthoylindole family of synthetic cannabinoids, and its deuterated analog are crucial tools in forensic toxicology, clinical chemistry, and drug metabolism studies. The use of a stable isotope-labeled internal standard like deuterated JWH-398 is paramount for achieving the accuracy and precision required in regulated and research environments.

Introduction to JWH-398 and the Need for Deuterated Standards

JWH-398 is a potent synthetic cannabinoid that acts as an agonist at the cannabinoid receptors CB1 and CB2.[1][2] Like other synthetic cannabinoids, it has been illicitly included in herbal smoking mixtures.[3][4] Due to its potent psychoactive effects and potential for abuse, accurate and reliable methods for its detection and quantification in biological matrices are essential.

Analytical methods, particularly those based on mass spectrometry, can be susceptible to variations in sample preparation, instrument response, and matrix effects.[5] The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, is the gold standard for correcting these variations.[6] Deuterated JWH-398 serves as an ideal internal standard for the quantification of JWH-398, as it co-elutes chromatographically with the unlabeled analyte and experiences similar ionization and fragmentation, ensuring reliable correction for any analytical variability.

Synthesis of Deuterated JWH-398

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of deuterated JWH-398.

Metabolism of JWH-398

Specific in-vitro metabolism studies for JWH-398 are not extensively published. However, based on the well-documented metabolism of structurally similar JWH compounds like JWH-018, the primary metabolic pathways for JWH-398 are predictable.[8][9][10] The metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[8]

The main metabolic transformations include:

-

Hydroxylation: The addition of a hydroxyl group (-OH) to the N-pentyl chain is a major metabolic route.

-

Carboxylation: Further oxidation of the hydroxylated pentyl chain leads to the formation of a carboxylic acid metabolite.

-

N-dealkylation: Cleavage of the N-pentyl chain.

-

Glucuronidation: The hydroxylated metabolites can be further conjugated with glucuronic acid to increase their water solubility and facilitate excretion.[11]

Anticipated Metabolic Pathway of JWH-398:

Caption: Anticipated metabolic pathway of JWH-398 in humans.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of synthetic cannabinoids in biological matrices due to its high sensitivity and selectivity.[3][4][5][12]

Sample Preparation

The choice of sample preparation technique depends on the biological matrix.

Urine: A common procedure for urine samples involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes.[4]

Blood/Plasma: For blood or plasma samples, protein precipitation is often the initial step, followed by LLE or SPE.[3]

Experimental Protocol: Solid-Phase Extraction (SPE) of Urine Samples

-

To 1 mL of urine, add 10 µL of the deuterated JWH-398 internal standard solution.

-

Add 50 µL of 0.4 M ammonium acetate buffer (pH 4.0) and 2000 units of β-glucuronidase.

-

Vortex and incubate the sample at 55°C for 2 hours to facilitate enzymatic hydrolysis.

-

After cooling to room temperature, precipitate proteins by adding 190 µL of acetonitrile, vortex, and centrifuge for 10 minutes at 15,000 x g.

-

Load the supernatant onto a conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[4]

Workflow for Urine Sample Preparation:

Caption: General workflow for the preparation of urine samples for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of JWH-398. These parameters are based on published methods for a range of synthetic cannabinoids, including JWH-398.[3][4]

Table 1: Typical LC-MS/MS Parameters for JWH-398 Analysis

| Parameter | Typical Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 45°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Desolvation Temperature | 450°C |

| Source Temperature | 150°C |

| Capillary Voltage | 2.5 kV |

Quantitative Data and Method Validation

A validated LC-MS/MS method for JWH-398 would typically include the following parameters. The data presented below is a compilation from various sources analyzing multiple synthetic cannabinoids, including JWH-398.[1][13][14]

Table 2: MRM Transitions for JWH-398 and Potential Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| JWH-398 | 382.2 | 155.1 |

| JWH-398-d5 (Internal Standard) | 387.2 | 155.1 |

| JWH-398 N-hydroxypentyl | 398.2 | 155.1 |

| JWH-398 pentanoic acid | 412.2 | 155.1 |

Table 3: Typical Method Validation Parameters

| Parameter | Typical Range |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Accuracy (% bias) | 85 - 115% |

| Precision (% RSD) | < 15% |

| Recovery | 70 - 120% |

Cannabinoid Receptor Signaling

JWH-398, like other JWH compounds, exerts its pharmacological effects primarily through the activation of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[15][16][17][18][19]

-

CB1 Receptors: Predominantly found in the central nervous system, their activation is responsible for the psychoactive effects of cannabinoids.

-

CB2 Receptors: Primarily located in the immune system and peripheral tissues, their activation is associated with immunomodulatory effects.

Upon agonist binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[15][16]

Canonical Cannabinoid Receptor Signaling Pathway:

Caption: Simplified diagram of the canonical signaling pathway activated by JWH-398.

Conclusion

Deuterated JWH-398 is an indispensable tool for the accurate and reliable quantification of JWH-398 in various biological matrices. Its use as an internal standard in LC-MS/MS analysis mitigates analytical variability, ensuring high-quality data for forensic, clinical, and research applications. A thorough understanding of the synthesis, metabolism, and analytical methodologies associated with JWH-398 and its deuterated analog is crucial for professionals in the fields of toxicology, pharmacology, and drug development. The continued development and validation of robust analytical methods will be essential for monitoring the prevalence and understanding the impact of new psychoactive substances.

References

- 1. scispace.com [scispace.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro phase I metabolism of the synthetic cannabimimetic JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. annexpublishers.com [annexpublishers.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias | Semantic Scholar [semanticscholar.org]

CAY10514 and its Analogs: A Technical Guide to the Mechanism of Action of mPGES-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biosynthesis of PGE2 is a multi-step process, culminating in the isomerization of prostaglandin H2 (PGH2) to PGE2. This final step is catalyzed by prostaglandin E synthases (PGES). Of the three known PGES isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest as a therapeutic target. Its expression is induced by pro-inflammatory stimuli, and it is functionally coupled with cyclooxygenase-2 (COX-2), leading to a significant increase in PGE2 production at sites of inflammation.

Selective inhibition of mPGES-1 presents a promising therapeutic strategy, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. By targeting the terminal step in PGE2 synthesis, mPGES-1 inhibitors are hypothesized to reduce inflammation-driven PGE2 production without affecting the synthesis of other prostanoids that play crucial roles in physiological homeostasis, thereby mitigating the risk of cardiovascular and gastrointestinal side effects associated with COX inhibition.

This technical guide focuses on the mechanism of action of CAY10514 and its more extensively characterized structural analog, CAY10678, as representative inhibitors of mPGES-1. It provides a comprehensive overview of their inhibitory activity, the relevant signaling pathways, and detailed experimental protocols for their evaluation.

Core Mechanism of Action: Selective Inhibition of mPGES-1

The primary mechanism of action for this compound and its analogs is the potent and selective inhibition of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of PGH2 to the pro-inflammatory mediator PGE2.[2][3] By blocking the active site of mPGES-1, these inhibitors prevent the synthesis of PGE2, thereby reducing its downstream effects in inflammation, pain, and tumorigenesis.[3][4][5]

The Prostaglandin E2 Synthesis Pathway

The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGH2 by the action of cyclooxygenase (COX) enzymes, primarily COX-2 during inflammation.[3] Subsequently, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[3][5] this compound and its analogs act at this terminal step.

Figure 1: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound and its analogs on mPGES-1.

Quantitative Data for CAY10678 (mPGES-1 Inhibitor III)

CAY10678 serves as a well-characterized standard for a potent and selective mPGES-1 inhibitor. The following tables summarize its inhibitory activity across various assays.

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | Species | IC50 (µM) | Reference |

| mPGES-1 | Human | 0.09 | [1] |

| mPGES-1 | Rat | 0.9 | [1] |

Table 2: Selectivity Profile

| Enzyme Target | Concentration Tested (µM) | % Inhibition | Reference |

| COX-1 | 50 | Minimal Effect | [1] |

| COX-2 | 50 | Minimal Effect | [1] |

| Prostacyclin Synthase (PGIS) | 50 | Minimal Effect | [1] |

| Hematopoietic PGDS | 50 | Minimal Effect | [1] |

| Lipocalin-type PGDS | 50 | 60 | [1] |

Table 3: Cellular and Whole Blood Assay Activity

| Assay Type | Cell/Matrix | Stimulant | Effect | Reference |

| Cellular Assay | A549 cells | IL-1β | Dose-dependent reduction of PGE2 | [1] |

| Cellular Assay | Mouse Macrophages | LPS | Dose-dependent reduction of PGE2 | [1] |

| Whole Blood Assay | Human | LPS | Dose-dependent reduction of PGE2 | [1] |

Table 4: In Vivo Efficacy

| Animal Model | Effect | Reference |

| Carrageenan-induced air pouch (mouse) | Dose-dependent reduction of PGE2 and cell recruitment | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize mPGES-1 inhibitors like CAY10678.

In Vitro mPGES-1 Enzyme Activity Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant mPGES-1.

Objective: To determine the IC50 value of a test compound against recombinant mPGES-1.

Workflow:

Figure 2: Workflow for the in vitro mPGES-1 enzyme activity assay.

Detailed Methodology:

-

Enzyme Preparation: Recombinant human or rat mPGES-1 is prepared from E. coli membrane fractions.[5]

-

Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., CAY10678) in a sodium phosphate buffer containing glutathione (typically 2.5 mM) for 30 minutes at 4°C.[5]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2 (typically at a final concentration of 10 µM).[5]

-

Incubation: The reaction mixture is incubated for 90 seconds at room temperature.[5]

-

Reaction Termination: The reaction is stopped by the addition of a stopping solution, such as stannous chloride (SnCl2) in ethanol.

-

PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

IL-1β-Stimulated PGE2 Production in A549 Cells

This cell-based assay assesses the ability of a compound to inhibit PGE2 production in a cellular context where mPGES-1 expression is induced by an inflammatory stimulus.

Objective: To evaluate the potency of a test compound in inhibiting induced PGE2 synthesis in human lung carcinoma A549 cells.

Detailed Methodology:

-

Cell Culture: Human A549 cells are cultured in DMEM/High glucose medium supplemented with 2% fetal calf serum.[2]

-

Induction of mPGES-1: To induce the expression of mPGES-1, the culture medium is replaced with fresh medium containing interleukin-1β (IL-1β) at a concentration of 1 ng/mL.[2]

-

Treatment: The cells are co-incubated with IL-1β and various concentrations of the test compound (e.g., CAY10678) or vehicle (DMSO) for 72 hours.[2]

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available PGE2 EIA kit.

-

Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.

LPS-Stimulated Human Whole Blood Assay

This ex vivo assay measures the inhibitory effect of a compound on PGE2 production in a complex biological matrix, providing a closer approximation to the in vivo situation.

Objective: To determine the potency of a test compound to inhibit LPS-induced PGE2 synthesis in human whole blood.

Detailed Methodology:

-

Blood Collection: Fresh human venous blood is collected from healthy volunteers into heparinized tubes.

-

Incubation: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle (DMSO).

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples at a final concentration of 10 µg/mL to induce an inflammatory response and PGE2 production.[6]

-

Incubation: The samples are incubated for 24 hours at 37°C.[6]

-

Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

-

PGE2 Quantification: The concentration of PGE2 in the plasma is determined by LC-MS/MS or a specific EIA.[6]

-

Data Analysis: The dose-dependent inhibition of PGE2 production is used to calculate the IC50 value.

Carrageenan-Induced Paw Edema in Mice

This in vivo model of acute inflammation is used to evaluate the anti-inflammatory efficacy of a test compound.

Objective: To assess the ability of a test compound to reduce acute inflammation in a murine model.

Workflow:

Figure 3: Workflow for the in vivo carrageenan-induced paw edema model.

Detailed Methodology:

-

Animal Model: Male Swiss albino mice are typically used.[7]

-

Compound Administration: The test compound (e.g., CAY10678) is administered, often orally or intraperitoneally, at various doses one hour prior to the induction of inflammation.[7] A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug like diclofenac.[7]

-

Induction of Edema: Acute inflammation is induced by a subplantar injection of a 1% carrageenan solution into the right hind paw of the mice.[7][8]

-

Measurement of Paw Edema: The paw thickness or volume is measured using a plethysmometer or digital calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[7]

-

Data Analysis: The percentage of inhibition of paw edema for each treated group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

Conclusion

This compound and its analogs, such as CAY10678, represent a class of potent and selective mPGES-1 inhibitors. Their mechanism of action, centered on the targeted inhibition of the terminal step in inflammation-induced PGE2 synthesis, offers a promising avenue for the development of novel anti-inflammatory and anti-cancer therapeutics with a potentially improved safety profile compared to traditional NSAIDs and COX-2 inhibitors. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such compounds, enabling researchers to thoroughly characterize their potency, selectivity, and in vivo efficacy.

References

- 1. metabolomics.se [metabolomics.se]

- 2. Discovery of novel, non-acidic mPGES-1 inhibitors by virtual screening with a multistep protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Lipidomics of oxylipins in biological systems [frontiersin.org]

- 4. oncotarget.com [oncotarget.com]

- 5. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijsr.net [ijsr.net]

- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Kinase Signaling: A Technical Guide to Isotopic Labeling of mTOR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

While the specific compound CAY10514 could not be definitively identified in available literature, its nomenclature suggests a potential classification as a research chemical, possibly an inhibitor of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a cornerstone of cellular regulation, governing growth, proliferation, and metabolism.[1][2][3][4] Its dysregulation is a hallmark of numerous diseases, including cancer, making mTOR inhibitors a critical area of drug discovery and research.[1][3][4][5]

This technical guide provides an in-depth exploration of isotopic labeling as applied to mTOR inhibitors. Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate mechanisms of action, and quantify analytes in complex biological matrices.[6][7][8] This guide will delve into the core principles, experimental protocols, and data analysis strategies relevant to the study of isotopically labeled mTOR inhibitors.

The mTOR Signaling Pathway: A Complex Regulatory Network

The mTOR kinase is a central component of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[1][2][3][5] These complexes act as critical nodes, integrating a multitude of upstream signals—including growth factors, nutrients, and cellular energy status—to control a vast array of downstream cellular processes.[1][5][9]

Key Components and Interactions:

-

Upstream Regulators: The pathway is activated by signals funneled through the PI3K/Akt signaling cascade.[1][5][10] Growth factors binding to receptor tyrosine kinases initiate this cascade.

-

mTORC1: Sensitive to the inhibitor rapamycin, mTORC1 primarily regulates protein synthesis by phosphorylating key targets like S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][4][9]

-

mTORC2: Generally insensitive to rapamycin, mTORC2 is involved in cell survival and cytoskeletal organization, partly through the phosphorylation and activation of Akt.[3][10]

Below is a diagram illustrating the core mTOR signaling pathway.

Caption: A simplified diagram of the mTOR signaling pathway highlighting the roles of mTORC1 and mTORC2.

Isotopic Labeling of mTOR Inhibitors: Strategies and Applications

Isotopic labeling involves the incorporation of stable or radioactive isotopes into a molecule of interest. Common stable isotopes used in drug metabolism and pharmacokinetic studies include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

Applications in mTOR Inhibitor Research:

-

Metabolite Identification: Tracing the metabolic fate of an inhibitor to identify its metabolites.

-

Pharmacokinetic (PK) Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of the drug.

-

Quantitative Mass Spectrometry: Using the labeled compound as an internal standard for accurate quantification of the unlabeled drug in biological samples.[7][8]

-

Mechanism of Action Studies: Probing target engagement and downstream effects on protein synthesis and other cellular processes.[6]

The choice of isotope and the position of labeling are critical for the success of the study. Labeling at a metabolically stable position is crucial for PK studies to ensure the label is not lost during metabolism.

Quantitative Data for Selected mTOR Inhibitors

The following table summarizes key quantitative data for several well-characterized mTOR inhibitors, which can serve as benchmarks for new compounds.

| Compound | Target(s) | IC₅₀ (nM) | Cell-Based Potency (nM) | Reference |

| Torin 1 | mTORC1, mTORC2 | 2 (mTORC1), 10 (mTORC2) | - | [11] |

| PP242 | mTOR | 8 | - | [12] |

| CAY10626 | PI3Kα, mTOR | 0.9 (PI3Kα), 0.6 (mTOR) | <3 (MDA361 cells) | |

| XL388 | mTOR | 9.9 | 8 (mTORC1), 166 (mTORC2) | [13] |

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for key experiments in the study of mTOR inhibitors.

Protocol 1: In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of mTOR.

Workflow Diagram:

Caption: A generalized workflow for an in vitro mTOR kinase inhibition assay.

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT).

-

Dilute active mTOR enzyme and substrate (e.g., inactive p70S6K) in kinase buffer.

-

Prepare serial dilutions of the test inhibitor (e.g., in DMSO).

-

-

Reaction Setup:

-

In a microplate, combine the mTOR enzyme, substrate, and inhibitor dilutions.

-

Incubate at 30°C for 15-30 minutes.

-

-

Initiation and Termination:

-

Initiate the kinase reaction by adding a solution of ATP (e.g., 100 µM final concentration).

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer or a specific stop reagent.

-

-

Detection and Analysis:

-

Analyze the phosphorylation of the substrate using Western blotting with a phospho-specific antibody or a luminescence-based assay.

-

Quantify the signal and calculate the IC₅₀ value of the inhibitor.

-

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol describes the quantification of an mTOR inhibitor in a biological matrix (e.g., plasma) using an isotopically labeled internal standard.

Workflow Diagram:

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Determination of five mTOR inhibitors in human plasma for hepatocellular carcinoma treatment using QuEChERS-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

- 10. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

The Application of CAY10514 (JWH 398-d9) in Synthetic Cannabinoid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of synthetic cannabinoids (SCs) presents a significant challenge to public health and forensic toxicology. Accurate and reliable quantification of these potent and structurally diverse compounds is crucial for clinical diagnostics, forensic investigations, and understanding their pharmacology. This technical guide provides a comprehensive overview of CAY10514, the Cayman Chemical item number for JWH 398-d9, a deuterated internal standard for the synthetic cannabinoid JWH 398. This document details its critical role in robust analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of JWH 398. Included are detailed experimental protocols, quantitative performance data, and visualizations of the analytical workflow and the signaling pathway of JWH 398 to provide a thorough resource for researchers in the field.

Introduction to JWH 398 and the Need for a Deuterated Standard

JWH 398 is a potent synthetic cannabinoid belonging to the naphthoylindole family. Like other SCs, it acts as an agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, many synthetic cannabinoids, including JWH 398, exhibit higher binding affinities and greater efficacy at these receptors, leading to more intense and unpredictable physiological and psychoactive effects. In the United States, JWH 398 is classified as a Schedule I controlled substance.

The accurate quantification of JWH 398 in biological matrices and seized materials is essential for forensic analysis and clinical toxicology. Mass spectrometry-based methods, such as LC-MS/MS, are the gold standard for this purpose due to their high sensitivity and selectivity. However, these methods are susceptible to variations in sample preparation, matrix effects, and instrument response. To ensure the accuracy and precision of quantitative results, the use of a stable isotope-labeled internal standard is indispensable.

This compound (JWH 398-d9) is a deuterated analog of JWH 398, where nine hydrogen atoms on the pentyl chain have been replaced with deuterium. This isotopic substitution results in a mass shift that allows the mass spectrometer to differentiate it from the non-labeled analyte (JWH 398), while its chemical and physical properties remain nearly identical. This ensures that JWH 398-d9 co-elutes with JWH 398 and experiences similar extraction efficiencies and ionization suppression or enhancement, thereby correcting for analytical variability and leading to highly reliable quantification.[1][2]

Physicochemical Properties and Receptor Affinity of JWH 398

Understanding the properties of JWH 398 is crucial for developing analytical methods and interpreting its physiological effects.

| Property | Value | Reference |

| Chemical Name | (4-chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone | [3] |

| Molecular Formula | C₂₄H₂₂ClNO | [3] |

| Molecular Weight | 375.9 g/mol | [4] |

| CB1 Receptor Binding Affinity (Kᵢ) | 2.3 nM | [5] |

| CB2 Receptor Binding Affinity (Kᵢ) | 2.8 nM | [5] |

Quantitative Analysis of JWH 398 using this compound (JWH 398-d9)

The primary application of this compound is as an internal standard for the accurate quantification of JWH 398 by LC-MS/MS. The following table summarizes key performance metrics from a validated method for the simultaneous quantification of multiple synthetic cannabinoids and their metabolites in human urine.[6]

| Parameter | Value |

| Linear Dynamic Range | 0.1–1.0 to 50–100 µg/L |

| Coefficient of Determination (r²) | > 0.994 |

| Inter-day Bias | 88.3–112.2% |

| Inter-day Imprecision (CV) | 4.3–13.5% |

| Extraction Efficiency | 44–110% |

| Matrix Effect | -73 to 52% |

Experimental Protocols

Quantification of JWH 398 and its Metabolites in Human Urine by LC-MS/MS

This protocol is adapted from a validated method for the comprehensive analysis of synthetic cannabinoids in urine.[6]

4.1.1. Sample Preparation

-

To 1 mL of urine, add an internal standard solution containing JWH 398-d9 (final concentration dependent on the expected analyte concentration range).

-

Add β-glucuronidase to hydrolyze the glucuronidated metabolites.

-

Incubate the mixture to allow for enzymatic hydrolysis.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes and the internal standard.

-

Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 or similar reversed-phase column suitable for the separation of nonpolar compounds.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

-

Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).

-

Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both JWH 398 and JWH 398-d9.

-

MRM Transitions: Specific mass transitions for JWH 398 and JWH 398-d9 need to be determined and optimized for the specific instrument being used.

-

4.1.3. Data Analysis

-

Integrate the peak areas for the selected MRM transitions of both JWH 398 and JWH 398-d9.

-

Calculate the ratio of the peak area of JWH 398 to the peak area of JWH 398-d9.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of JWH 398 in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathway of JWH 398

As a potent agonist of CB1 and CB2 receptors, JWH 398 triggers a cascade of intracellular signaling events upon binding. These pathways are crucial for its physiological and psychoactive effects.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of JWH 398 in a biological sample using JWH 398-d9 as an internal standard.

Conclusion

This compound, or JWH 398-d9, is a vital tool for researchers and forensic scientists involved in the analysis of synthetic cannabinoids. Its use as an internal standard in LC-MS/MS methods significantly enhances the accuracy, precision, and reliability of quantitative data for JWH 398. This technical guide provides a foundational understanding of its application, including detailed protocols and performance data, to aid in the development and implementation of robust analytical methods for the detection and quantification of this potent synthetic cannabinoid. The provided visualizations of the analytical workflow and the signaling pathway of JWH 398 offer a clear and concise reference for professionals in the field.

References

- 1. toolify.ai [toolify.ai]

- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 3. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

JWH 398-d9 physical and chemical characteristics

An In-depth Technical Guide on the Physical and Chemical Characteristics of JWH 398-d9

This technical guide provides a comprehensive overview of the physical and chemical characteristics of JWH 398-d9, a deuterated analog of the synthetic cannabinoid JWH 398. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental insights, and relevant pathway visualizations.

Introduction

JWH 398 is a synthetic cannabinoid from the naphthoylindole family that acts as an agonist at both the CB1 and CB2 cannabinoid receptors, with Ki values of 2.3 nM and 2.8 nM, respectively[1][2][3]. It is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use[4][5]. The deuterated analog, JWH 398-d9, is primarily utilized as an internal standard for the quantification of JWH 398 in biological and forensic samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[6][7][8]. The incorporation of nine deuterium atoms increases the molecular weight, allowing it to be distinguished from the non-deuterated parent compound during mass spectrometric analysis.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of JWH 398. While specific experimental data for the d9 variant is limited, the properties are largely comparable, with the primary difference being the formula weight.

| Property | Value (JWH 398) | Reference | Notes |

| IUPAC Name | (4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | [4] | |

| Molecular Formula | C₂₄H₂₂ClNO | [4][5] | The formula for JWH 398-d9 would be C₂₄H₁₃D₉ClNO. |

| Formula Weight | 375.9 g/mol | [4][5] | The approximate formula weight for JWH 398-d9 is 385.0 g/mol . |

| Appearance | Crystalline solid | [2][5] | |

| UV λmax | 218, 316 nm | [5] | In ethanol/methanol. |

| DEA Schedule | Schedule I | [4][5] |

Solubility

Solubility data is crucial for the preparation of stock solutions and experimental standards. The solubility of JWH 398 in various organic solvents is presented below.

| Solvent | Concentration | Reference |

| Ethanol | 30 mg/mL | [5] |

| Methanol | 5 mg/mL | [5] |

| DMF | 5 mg/mL | [5] |

| DMSO | 5 mg/mL | [5] |

Stability and Storage

For maintaining the integrity of the compound, proper storage is essential. JWH 398 is stable for at least four years when stored at -20°C[5]. Similar stability is expected for its deuterated analog. Studies on other cannabinoids suggest that storage at refrigerated (4°C) or frozen (-20°C) temperatures is critical to prevent degradation, especially in biological matrices[9][10][11][12][13]. For long-term storage, a temperature of -20°C is recommended[1][2][5][6].

Metabolic Pathway

JWH 398 undergoes Phase I metabolism, primarily through monohydroxylation of the N-alkyl (pentyl) chain[1]. This is a common metabolic route for many synthetic cannabinoids[1]. The initial hydroxylation can be further oxidized to form a carboxylic acid metabolite. These metabolites are often detectable in urine samples[1].

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. JWH-398 - Wikipedia [en.wikipedia.org]

- 4. Jwh-398 | C24H22ClNO | CID 57458928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Long term stability of cannabinoids in oral fluid after controlled cannabis administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Stability of Free and Glucuronidated Cannabinoids in Urine Following Controlled Smoked Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro stability of free and glucuronidated cannabinoids in urine following controlled smoked cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Temperature Stability and Bioadhesive Properties of Δ9-Tetrahydrocannabinol Incorporated Hydroxypropylcellulose Polymer Matrix Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of CAY10514 in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the sensitive and selective quantification of CAY10514, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters for researchers, scientists, and drug development professionals to accurately measure this compound concentrations for pharmacokinetic, pharmacodynamic, and other research applications.

Introduction

This compound is a small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme responsible for the degradation of prostaglandins. By inhibiting 15-PGDH, this compound can elevate prostaglandin levels, which play crucial roles in various physiological processes, including inflammation, tissue repair, and cancer biology. Accurate quantification of this compound in biological samples is essential for understanding its pharmacological profile. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification. This document provides a comprehensive protocol for the analysis of this compound using this technique.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and cell lysate samples.

Materials:

-

Biological matrix (e.g., plasma, cell lysate) containing this compound

-

Acetonitrile (ACN), LC-MS grade, containing an internal standard (IS)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge capable of >12,000 x g

Procedure:

-

To 100 µL of the biological sample in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 10 |

| 5.0 | 10 |

Mass Spectrometry (MS)

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for this compound

Based on the molecular formula of this compound (C24H27N5O3), the molecular weight is 433.5 g/mol . The protonated precursor ion [M+H]+ would have an m/z of 434.5. The following are proposed MRM transitions.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| This compound | 434.2 | 336.2 | 25 |

| 434.2 | 186.1 | 35 |

Note: The optimal product ions and collision energies should be determined empirically by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

Quantitative data should be compiled in a clear, tabular format to facilitate comparison between different samples or experimental conditions.

Table 3: Example Quantitative Data Summary

| Sample ID | This compound Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Blank | 0 | 150,000 | 0.000 | 0.0 |

| Cal 1 | 1,200 | 152,000 | 0.008 | 1.0 |

| Cal 2 | 11,500 | 149,000 | 0.077 | 10.0 |

| Sample 1 | 5,800 | 151,000 | 0.038 | 4.8 |

| Sample 2 | 23,400 | 148,000 | 0.158 | 20.1 |

Visualizations

Signaling Pathway Context

Caption: this compound inhibits 15-PGDH, preventing prostaglandin degradation.

Experimental Workflow

Caption: Workflow for this compound analysis from sample to data.

Application Notes: CAY10514 as an Internal Standard for Quantitative Analysis

Introduction

Quantitative analysis by chromatographic and mass spectrometric techniques is fundamental in drug development and biomedical research. The accuracy and precision of these methods can be significantly improved by the use of an internal standard (IS). An ideal internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to both calibration standards and unknown samples. This allows for correction of variations in sample preparation, injection volume, and instrument response.

This document provides a detailed protocol for the use of CAY10514 as an internal standard for the quantification of a structurally similar analyte, hereafter referred to as "Analyte X," using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a potent TLR4 antagonist, is a synthetic molecule with lipid-like characteristics, making it a suitable internal standard for other synthetic, lipid-like molecules that are not endogenously present in biological matrices.

Principle of Internal Standard Calibration

The internal standard method relies on the consistent ratio of the analytical signal of the analyte to the signal of the internal standard across a range of concentrations. By adding a fixed amount of the internal standard to every sample, any sample loss or variation during the analytical process will affect both the analyte and the internal standard to the same extent, thus preserving the ratio of their signals. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Caption: Workflow for quantitative analysis using an internal standard.

Materials and Reagents

Chemicals and Standards

-

This compound (Internal Standard)

-

Analyte X (Analyte of Interest)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Chloroform (HPLC Grade)

-

Dimethyl Sulfoxide (DMSO)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

-

Analytical Balance

-

Vortex Mixer

-

Centrifuge

-

Pipettes and appropriate tips

-

Volumetric flasks and other standard laboratory glassware

Experimental Protocols

Preparation of Stock and Working Solutions

Table 1: Preparation of Stock and Working Solutions

| Solution | Solute | Solvent | Concentration |

| Analyte X Stock Solution | Analyte X | DMSO | 1 mg/mL |

| This compound (IS) Stock Solution | This compound | DMSO | 1 mg/mL |

| Analyte X Working Solution | Analyte X Stock | Methanol | 10 µg/mL |

| This compound (IS) Working Solution | This compound Stock | Methanol | 1 µg/mL |

Protocol:

-

Stock Solutions: Accurately weigh the required amount of Analyte X and this compound and dissolve in DMSO to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare the working solutions by diluting the stock solutions with methanol as detailed in Table 1.

-

Store all stock and working solutions at -20°C in amber vials to prevent degradation.

Preparation of Calibration Standards and Quality Control Samples

Table 2: Preparation of Calibration Curve Standards

| Standard | Analyte X Working Soln. (µL) | IS Working Soln. (µL) | Blank Plasma (µL) | Final Analyte Conc. (ng/mL) | Final IS Conc. (ng/mL) |

| Blank | 0 | 0 | 100 | 0 | 0 |

| LLOQ | 1 | 10 | 89 | 1 | 100 |

| CAL 2 | 2.5 | 10 | 87.5 | 2.5 | 100 |

| CAL 3 | 5 | 10 | 85 | 5 | 100 |

| CAL 4 | 10 | 10 | 80 | 10 | 100 |

| CAL 5 | 25 | 10 | 65 | 25 | 100 |

| CAL 6 | 50 | 10 | 40 | 50 | 100 |

| ULOQ | 100 | 10 | 0 | 100 | 100 |

Protocol:

-

Prepare calibration standards by spiking the appropriate amount of Analyte X working solution into blank plasma as described in Table 2.

-

Add 10 µL of the this compound (IS) working solution to each standard (except the blank).

-

Quality control (QC) samples should be prepared in a similar manner at low, medium, and high concentrations.

Sample Preparation (Lipid Extraction)

-

To 100 µL of plasma sample (or calibration standard/QC), add 10 µL of the 1 µg/mL this compound internal standard working solution.

-

Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase and transfer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 85:15 Methanol:Water with 0.1% Formic Acid).

Caption: Sample preparation workflow for lipid extraction.

LC-MS/MS Method

Table 3: LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UHPLC |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 10 mM Ammonium Formate |

| Gradient | Start at 15% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (Analyte X) | [M]+ -> fragment ion (To be determined experimentally) |

| MRM Transition (this compound) | 756.0 -> fragment ion (To be determined experimentally) |

| Collision Energy | To be optimized for each transition |

Data Analysis and Interpretation

-

Integrate the peak areas for both Analyte X and this compound in the chromatograms.

-

Calculate the peak area ratio (Analyte X peak area / this compound peak area) for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of Analyte X. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

The coefficient of determination (r²) should be > 0.99.

-

Calculate the concentration of Analyte X in the unknown samples using the regression equation from the calibration curve.

This compound in the Context of TLR4 Signaling

This compound is an antagonist of Toll-like receptor 4 (TLR4). The TLR4 signaling pathway is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. Understanding this pathway is crucial when working with TLR4 modulators.

Caption: Simplified TLR4 signaling pathway showing the inhibitory action of this compound.

Disclaimer

The application notes and protocols described herein are for research purposes only and are provided as a guideline. The user should be aware that this compound is a biologically active molecule and its use as an internal standard should be carefully considered, especially in cell-based or in vivo studies where it might interfere with the biological system under investigation. It is highly recommended to validate this method in your own laboratory to ensure it meets the specific requirements of your application. The mass spectrometric transitions for Analyte X and this compound must be determined empirically.

Application Notes and Protocols for the Forensic Analysis of JWH-398 Using JWH-398-d9 Internal Standard

For Researchers, Scientists, and Drug Development Professionals